An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-5-phenylazepan-4-one: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-5-phenylazepan-4-one: A Novel Scaffold for Drug Discovery
Introduction: The Azepane Scaffold and the Promise of a Novel Derivative
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are integral components of numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer, antiviral, and antidiabetic properties.[2] The conformational flexibility of the seven-membered ring allows for diverse substituent orientations, which can be pivotal for achieving high-affinity and selective interactions with biological targets.[3] Notable examples of azepane-containing drugs include the glucose-lowering agent Tolazamide and the antihistamine Azelastine.
This guide focuses on the chemical properties of a novel, and to date, uncharacterized derivative: 1-benzyl-5-phenylazepan-4-one . Given the absence of this specific molecule in the current body of scientific literature, this document serves as a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. We will leverage established synthetic methodologies for related azepan-4-ones and predictive chemical principles to provide researchers, scientists, and drug development professionals with the foundational knowledge required to explore this promising new chemical entity.
Proposed Synthesis of 1-benzyl-5-phenylazepan-4-one
The construction of the azepan-4-one core presents a synthetic challenge due to the often-unfavorable thermodynamics and kinetics of forming seven-membered rings.[4] Several strategies have been developed, including ring-closing reactions, multi-step sequences, and ring-expansion reactions.[1] A particularly efficient modern approach involves a gold-catalyzed two-step [5+2] annulation, which has been shown to produce azepan-4-ones with high regioselectivity and diastereoselectivity.[5] Another viable strategy is the ring expansion of smaller, more readily accessible rings like piperidines.[6][7][8]
Herein, we propose a logical and plausible multi-step synthetic route commencing from commercially available starting materials, culminating in a Dieckmann condensation to form the azepan-4-one ring. This approach offers a balance of reliability and adaptability.
Caption: Proposed multi-step synthesis of 1-benzyl-5-phenylazepan-4-one.
Detailed Hypothetical Experimental Protocol
This protocol is a predictive methodology. Researchers should exercise standard laboratory safety procedures and optimize conditions as necessary.
Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate
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To a solution of benzylamine (1.0 eq.) in absolute ethanol, add ethyl acrylate (2.2 eq.) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the desired diester.
Causality: This is a standard Michael addition reaction where the nucleophilic amine adds to the electron-deficient alkene of the acrylate. Ethanol is a suitable polar protic solvent, and refluxing provides the necessary activation energy. An excess of ethyl acrylate ensures complete consumption of the benzylamine.
Step 2: N-Alkylation with Phenylacetyl Chloride
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Dissolve the resulting diester (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as triethylamine (1.2 eq.), and cool the mixture to 0 °C in an ice bath.
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Add a solution of phenylacetyl chloride (1.1 eq.) in DCM dropwise to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Causality: This step is not strictly necessary for the proposed Dieckmann condensation but is included as an alternative strategy. A more direct approach would be a one-pot reaction. The base is required to neutralize the HCl generated during the acylation. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.
Step 3: Dieckmann Condensation
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Prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous toluene under an inert atmosphere.
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Add the intermediate ester from the previous step (1.0 eq.) dropwise to the sodium ethoxide solution at room temperature.
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Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
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Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.
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Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Causality: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. A strong, non-nucleophilic base like sodium ethoxide is required to deprotonate the α-carbon, initiating the cyclization. Toluene is a common high-boiling aprotic solvent for this transformation.
Step 4: Hydrolysis and Decarboxylation
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To the crude β-keto ester from the previous step, add an aqueous solution of hydrochloric acid (e.g., 6M HCl).
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Heat the mixture to reflux for 4-8 hours until the evolution of CO₂ ceases. Monitor the reaction by TLC.
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Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of ~8-9.
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Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the final product, 1-benzyl-5-phenylazepan-4-one, by flash column chromatography on silica gel.
Causality: The acidic conditions promote the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to yield the final ketone product.
Caption: General experimental workflow for synthesis and purification.
Predicted Physicochemical and Spectroscopic Properties
The following properties for 1-benzyl-5-phenylazepan-4-one are predicted based on its chemical structure and data from analogous compounds.[9] These should be confirmed experimentally upon successful synthesis.
| Property | Predicted Value | Rationale/Reference Analogue |
| Molecular Formula | C₂₀H₂₃NO | From structure |
| Molecular Weight | 293.41 g/mol | From formula |
| Appearance | Pale yellow to off-white solid or viscous oil | Similar N-benzyl ketones are often oils or low-melting solids. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone). Insoluble in water. | The large hydrophobic benzyl and phenyl groups suggest poor water solubility. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 10H, Ar-H), 3.6-3.8 (m, 3H), 3.4-3.6 (m, 1H), 2.6-3.0 (m, 6H) | Predicted chemical shifts based on typical ranges for benzylic, phenyl, and aliphatic protons adjacent to nitrogen and carbonyl groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~208 (C=O), 138-140 (Ar C), 126-130 (Ar CH), ~60 (CH₂-Ph), ~50-60 (ring CH₂-N), ~40-50 (ring CH₂), ~45 (ring CH-Ph) | Ketone carbonyls typically appear >200 ppm. Aromatic and aliphatic carbons are in their expected regions. |
| IR (KBr/thin film, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1710 (C=O stretch), ~1600, 1495, 1450 (Ar C=C) | The key diagnostic peak will be the strong carbonyl stretch around 1710 cm⁻¹. |
| Mass Spec (ESI+) | m/z 294.18 [M+H]⁺ | Calculated for C₂₀H₂₄NO⁺ |
Potential Reactivity and Derivatization
1-benzyl-5-phenylazepan-4-one possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives, a key strategy in drug discovery.
Caption: Key reactive sites on 1-benzyl-5-phenylazepan-4-one for further functionalization.
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The Ketone Carbonyl: This is a primary site for modification. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or transformed into an alkene using a Wittig reaction.
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The α-Carbons: The protons on the carbons adjacent to the ketone (C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles in reactions such as alkylations or aldol condensations.
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The N-Benzyl Group: The benzyl group can serve as a protecting group for the nitrogen atom. It can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine, which can then be functionalized with a wide range of substituents.
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The Phenyl Ring: The phenyl group at the 5-position can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions at other positions.
Postulated Biological Significance and Research Directions
While the biological activity of 1-benzyl-5-phenylazepan-4-one is unknown, the azepane scaffold is present in compounds with a broad range of therapeutic applications.[1] The presence of two aromatic rings and a flexible seven-membered core suggests that this molecule could interact with various biological targets, particularly those with hydrophobic binding pockets.
Potential Therapeutic Areas:
-
Oncology: Many nitrogen-containing heterocycles exhibit anticancer properties.[2]
-
Neuroscience: The structural similarity to some classes of psychoactive compounds suggests potential activity on central nervous system (CNS) receptors.
-
Infectious Diseases: Azepane derivatives have also been explored for their antiviral and antimicrobial activities.[2]
Suggested Initial Biological Screening:
-
Cytotoxicity Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify any potential anticancer activity.
-
Receptor Binding Assays: Evaluate binding affinity against a panel of CNS receptors (e.g., dopamine, serotonin, opioid receptors).
-
Antimicrobial Assays: Test for activity against a range of pathogenic bacteria and fungi.
Further research should focus on structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives based on the reactivity patterns discussed above.
Predicted Safety and Handling
As 1-benzyl-5-phenylazepan-4-one is a novel chemical, no specific safety data exists. However, based on related N-benzyl ketone structures, the following hazards should be anticipated:
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Harmful if swallowed.
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Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
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